2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a synthetic organic compound belonging to the pyridazinone class. While its specific source remains undisclosed within the provided literature, pyridazinones are known for their diverse biological activities and are frequently employed in medicinal chemistry research as building blocks for novel therapeutics. [, , ]
2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a chemical compound that has garnered attention for its potential applications in pharmaceutical research, particularly as a thyroid hormone analog. This compound is classified under pyridazinone derivatives, which are known for their biological activity and therapeutic potential.
The compound falls under the category of heterocyclic compounds, specifically pyridazinones. It is characterized by the presence of dichlorine substituents and an oxo group, contributing to its unique chemical properties and biological activities.
The synthesis of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step synthetic pathways that include the formation of the pyridazinone core followed by functionalization with acetamide groups.
The molecular formula of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is C6H5Cl2N3O2. The structure features:
The molecular weight of the compound is approximately 222.03 g/mol. Its structural representation can be visualized through molecular modeling software or chemical drawing tools.
2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism of action for this compound primarily involves its interaction with thyroid hormone receptors. It has been shown to selectively bind to thyroid hormone receptor beta (THR-β), which mediates various metabolic processes including lipid metabolism.
In preclinical studies, 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide demonstrated significant selectivity for THR-β over THR-α, suggesting a reduced risk of adverse cardiac effects associated with thyroid hormone therapy .
The compound is typically a solid at room temperature with high purity levels (greater than 99% in some forms) . Its crystalline forms exhibit distinct X-ray powder diffraction patterns that can be used for characterization.
Chemical properties include:
2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its potential role in advancing therapeutic strategies for metabolic diseases.
The synthesis of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide (CAS 17284-92-3, C₆H₅Cl₂N₃O₂) relies on carefully orchestrated multi-step sequences using functionalized pyridazinone precursors as key intermediates. One predominant approach begins with 3,6-dichloropyridazine, which undergoes nucleophilic aromatic substitution with activated methylene compounds. This step requires precise temperature control (65-120°C) in polar aprotic solvents like dimethylacetamide (DMAC) to yield the 1,6-dihydropyridazine core while preventing over-chlorination [7]. Subsequent hydrolysis under acidic conditions (HCl, 80-100°C) generates the critical 6-oxopyridazinone intermediate, which is then stabilized through tert-butoxycarbonyl (Boc) protection to prevent degradation during downstream reactions [7].
A second-generation pathway employs 4,5-dichloro-2H-pyridazin-3-one as the foundational precursor, leveraging its inherent reactivity at the N1 position. Alkylation with chloroacetamide derivatives proceeds via SN₂ mechanism in anhydrous tetrahydrofuran (THF), using triethylamine as an acid scavenger. This route achieves 65-72% isolated yield but requires rigorous exclusion of moisture to prevent hydrolysis of the acetamide moiety [4] [9]. Recent optimizations focus on solid-phase synthesis using resin-bound pyridazinones, which facilitate purification and improve atom economy. Wang resin-linked precursors enable selective N-alkylation followed by trifluoroacetic acid cleavage, yielding the target compound with >95% HPLC purity and reducing metal catalyst residues [2].
Table 1: Comparative Analysis of Synthetic Routes
Precursor | Key Reaction Step | Temperature Range | Yield (%) | Purity Advantage |
---|---|---|---|---|
3,6-Dichloropyridazine | Nucleophilic substitution/Hydrolysis | 80-100°C | 58-65 | High regioselectivity |
4,5-Dichloro-2H-pyridazin-3-one | Direct N-alkylation | 25-40°C | 65-72 | Fewer steps |
Resin-bound pyridazinone | Solid-phase alkylation | 25-30°C | 78-82 | Simplified purification |
Critical challenges in these pathways include controlling polymorphism during crystallization, as different solvent systems (ethanol vs. methanol) can generate distinct crystal habits affecting downstream processability. Studies confirm that the carboxylic acid orientation in pyridazinone derivatives significantly influences hydrogen bonding patterns, necessitating precise control over crystallization conditions to ensure batch-to-batch consistency [6].
Catalytic innovation has dramatically enhanced the efficiency of constructing the dihydropyridazinone core and installing the acetamide functionality. Cyclization catalysis employs cesium carbonate (Cs₂CO₃) as a superior base for the formation of ether linkages in pyridazinone intermediates, achieving near-quantitative conversion at 65°C in DMAC. This catalyst outperforms potassium carbonate by reducing dihalogenated byproducts from 15% to <3% [7]. For the critical acetamide coupling step, palladium-catalyzed reactions have emerged as game-changers. Pd(PPh₃)₄ (2-5 mol%) enables Buchwald-Hartwig amidation between bromopyridazinones and acetamide derivatives, tolerating electron-withdrawing chloro substituents without protective group strategies [3].
Recent advances exploit bifunctional organocatalysts for asymmetric functionalization. Thiourea-derived catalysts promote Michael additions to unsaturated pyridazinones, installing side chains with >90% enantiomeric excess (ee). This methodology proved instrumental in synthesizing chiral analogs of the target compound for structure-activity relationship studies [10]. Additionally, continuous flow catalysis addresses exotherm management during cyclization. Immobilized Sc(OTf)₃ on silica microreactors facilitates 6-endo-dig cyclizations at 120°C with residence times under 3 minutes, converting alkyne-tethered precursors to pyridazinones at 92% conversion—a 5-fold productivity increase over batch methods [2].
Table 2: Catalyst Performance in Key Synthetic Steps
Catalyst System | Reaction Type | Temperature | Conversion (%) | Byproduct Reduction |
---|---|---|---|---|
Cs₂CO₃/DMAC | Ether formation | 65°C | 98 | 83% vs. K₂CO₃ |
Pd(PPh₃)₄/XPhos | Buchwald-Hartwig amidation | 100°C | 94 | Halogen retention >99% |
Sc(OTf)₃/silica (flow) | Cyclization | 120°C | 92 | Oligomers <1% |
The strategic deployment of these catalysts enables late-stage diversification, particularly for synthesizing thyroid hormone analogs like resmetirom (2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile), where the acetamide moiety serves as a metabolic stabilizer [3]. Computational modeling confirms that palladium catalysts lower the energy barrier for C-N bond formation from 28.7 kcal/mol (uncatalyzed) to 14.2 kcal/mol, rationalizing the dramatic rate enhancements observed experimentally [10].
The choice of solvent system profoundly impacts both the kinetics and thermodynamics of the acetamide coupling step, with repercussions for yield, purity, and particle morphology. Polar aprotic solvents dominate the reaction landscape: dimethylacetamide (DMAC) achieves 92% conversion in Boc-deprotection/coupling sequences due to its high dielectric constant (ε = 37.8) that stabilizes the transition state. However, THF (ε = 7.6) proves superior for alkylations requiring nucleophilic assistance, providing 40% faster kinetics than DMAC at 25°C while minimizing resin formation [7]. Kinetic profiling reveals pseudo-first-order behavior for the acetamide coupling, with rate constants (k₁) of 0.18 h⁻¹ in THF vs. 0.11 h⁻¹ in acetonitrile, attributable to THF’s superior solvation of the zwitterionic intermediate [4].
Solvent mixtures have emerged as powerful tools for balancing reactivity and crystallinity control. Ethanol/water (80:20) systems enable simultaneous coupling and crystallization, producing needles with superior flow properties versus the amorphous solids obtained from pure DMSO. This binary solvent reduces the reaction activation energy from 68.2 kJ/mol (DMF) to 52.7 kJ/mol by stabilizing the proton-transfer transition state [6]. For temperature-sensitive intermediates, hydrofluorocarbon solvents like HFC-134a permit reactions at -40°C due to their low viscosity and high diffusivity, suppressing epimerization in chiral analogs [3].
Table 3: Solvent Effects on Reaction Kinetics and Product Quality
Solvent System | Dielectric Constant (ε) | k₁ (h⁻¹) | Reaction Half-Life (h) | Crystal Habit |
---|---|---|---|---|
Dimethylacetamide | 37.8 | 0.15 | 4.6 | Prismatic |
Tetrahydrofuran | 7.6 | 0.18 | 3.9 | Aggregates |
Ethanol/water (80:20) | 24.3 | 0.22 | 3.1 | Needles |
HFC-134a | 9.8 | 0.08 | 8.7 | Microcrystalline |
Reactor configuration significantly influences mass transfer limitations in these solvent systems. Microreactor technology with 500 µm channels achieves 98% yield in acetamide coupling—20% higher than batch reactors—by eliminating diffusion barriers for the imidazole-activated carboxylate intermediate [4]. Post-reaction, antisolvent crystallization using methyl tert-butyl ether (MTBE) from THF solutions affords the highest purity material (>99.5% HPLC), effectively rejecting residual palladium catalysts to <5 ppm. This process leverages the inverse solubility profile of the target compound, where cooling from 50°C to 0°C in THF/MTBE (1:4) precipitates 92% of product with mean particle size D₅₀ = 45 µm [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0